molecular formula C16H16O4 B14561970 1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one CAS No. 62077-93-4

1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one

Cat. No.: B14561970
CAS No.: 62077-93-4
M. Wt: 272.29 g/mol
InChI Key: CFJNNQKBSFQNKE-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one is an organic compound with a complex structure that includes methoxy and phenoxy groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Friedel-Crafts acylation of anisole with acetyl chloride, which introduces the ethanone group to the aromatic ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy groups to hydroxyl groups under specific conditions.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The methoxy and phenoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in electron transfer reactions due to its aromatic structure, affecting various biochemical pathways.

Comparison with Similar Compounds

1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

62077-93-4

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

1-[3-methoxy-4-(2-methoxyphenoxy)phenyl]ethanone

InChI

InChI=1S/C16H16O4/c1-11(17)12-8-9-15(16(10-12)19-3)20-14-7-5-4-6-13(14)18-2/h4-10H,1-3H3

InChI Key

CFJNNQKBSFQNKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2OC)OC

Origin of Product

United States

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